molecular formula C13H20N2O B14703513 Urea, (2,6-diethylphenethyl)- CAS No. 25017-43-0

Urea, (2,6-diethylphenethyl)-

Cat. No.: B14703513
CAS No.: 25017-43-0
M. Wt: 220.31 g/mol
InChI Key: UPLVLFPMRZRIGP-UHFFFAOYSA-N
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Description

Urea, (2,6-diethylphenethyl)- is a derivative of urea, a compound widely known for its role in the metabolism of nitrogen-containing compounds in animals. Urea itself is a colorless, odorless solid that is highly soluble in water and is used extensively in fertilizers and the chemical industry . The (2,6-diethylphenethyl) substitution introduces specific structural and functional properties to the urea molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, such as Urea, (2,6-diethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .

Industrial Production Methods

Industrial production of N-substituted ureas often focuses on scalability and cost-effectiveness. The use of catalyst-free and scalable synthesis methods, such as the nucleophilic addition of amines to potassium isocyanate, is preferred for large-scale production . This method is not only efficient but also reduces the environmental impact associated with traditional synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Urea, (2,6-diethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Urea derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups on the urea molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of urea derivatives can lead to the formation of carbonyl compounds, while reduction can yield amines or alcohols.

Scientific Research Applications

Urea, (2,6-diethylphenethyl)- has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Urea, (2,6-diethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can lead to the denaturation of proteins or stabilization of specific molecular structures . The compound’s effects are mediated through its ability to form multiple types of interactions with both backbone and side chains of proteins, making it a versatile agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Similar to urea but contains a sulfur atom in place of an oxygen atom.

    Hydroxycarbamide: A hydroxylated derivative of urea with distinct pharmacological properties.

    Carbamide Peroxide: A compound used in dental bleaching and as an antiseptic.

Uniqueness

Urea, (2,6-diethylphenethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

25017-43-0

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2,6-diethylphenyl)ethylurea

InChI

InChI=1S/C13H20N2O/c1-3-10-6-5-7-11(4-2)12(10)8-9-15-13(14)16/h5-7H,3-4,8-9H2,1-2H3,(H3,14,15,16)

InChI Key

UPLVLFPMRZRIGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CCNC(=O)N

Origin of Product

United States

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